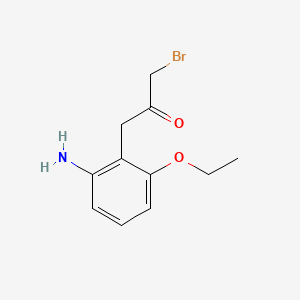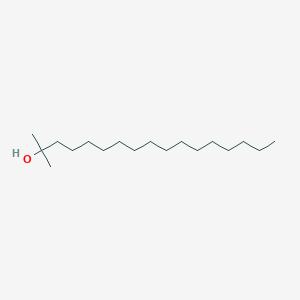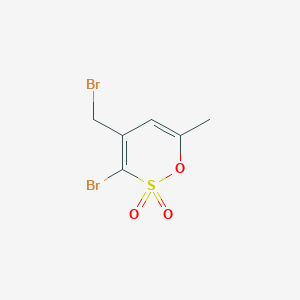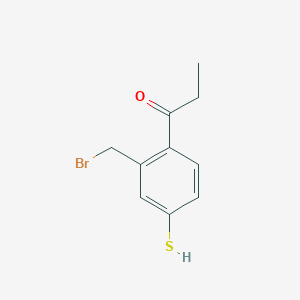
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring and a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 4-aminoacetophenone to produce 1-(4-amino-3-iodophenyl)ethanone. This intermediate is then subjected to bromination under controlled conditions to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions vary based on the specific conditions but can include a wide range of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and iodine groups allow it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-3-iodophenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
2-(4-Amino-3-iodophenyl)benzothiazole: Contains a benzothiazole ring, offering distinct biological activities and uses.
4-Iodo-L-phenylalanine: An amino acid derivative with different biological roles and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C9H9BrINO |
|---|---|
Molekulargewicht |
353.98 g/mol |
IUPAC-Name |
1-(4-amino-3-iodophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |
InChI-Schlüssel |
CFUBEKHTJJHODN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
